molecular formula C21H23N3O4 B11295171 2-(4-ethylphenoxy)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide CAS No. 1092336-06-5

2-(4-ethylphenoxy)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide

Cat. No.: B11295171
CAS No.: 1092336-06-5
M. Wt: 381.4 g/mol
InChI Key: NTGCXNAIRSUFPX-UHFFFAOYSA-N
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Description

2-(4-ethylphenoxy)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide is an organic compound that belongs to the class of phenoxyacetamides This compound is characterized by the presence of an ethylphenoxy group, a methoxyphenyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylphenoxy)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting 4-methoxyphenylhydrazine with ethyl oxalate under acidic conditions to form the oxadiazole intermediate.

    Attachment of the ethylphenoxy group: The oxadiazole intermediate is then reacted with 4-ethylphenol in the presence of a base such as potassium carbonate to form the ethylphenoxy derivative.

    Acetylation: The final step involves the acetylation of the ethylphenoxy derivative with acetic anhydride to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial practices include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylphenoxy)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxadiazole ring can be reduced to form an amine derivative.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often involve the use of alkyl halides or aryl halides in the presence of a base.

Major Products

    Oxidation: Formation of 2-(4-hydroxyphenoxy)-N-{2-[3-(4-hydroxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide.

    Reduction: Formation of 2-(4-ethylphenoxy)-N-{2-[3-(4-aminophenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide.

    Substitution: Formation of various alkyl or aryl derivatives depending on the substituent used.

Scientific Research Applications

2-(4-ethylphenoxy)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-ethylphenoxy)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chloro-2-methylphenoxy)acetate: Similar in structure but contains a chloro and methyl group instead of ethyl and methoxy groups.

    2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid: Contains a furochromen ring instead of an oxadiazole ring.

Uniqueness

2-(4-ethylphenoxy)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide is unique due to the presence of both the ethylphenoxy and methoxyphenyl groups, as well as the oxadiazole ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

1092336-06-5

Molecular Formula

C21H23N3O4

Molecular Weight

381.4 g/mol

IUPAC Name

2-(4-ethylphenoxy)-N-[2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]acetamide

InChI

InChI=1S/C21H23N3O4/c1-3-15-4-8-18(9-5-15)27-14-19(25)22-13-12-20-23-21(24-28-20)16-6-10-17(26-2)11-7-16/h4-11H,3,12-14H2,1-2H3,(H,22,25)

InChI Key

NTGCXNAIRSUFPX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NCCC2=NC(=NO2)C3=CC=C(C=C3)OC

Origin of Product

United States

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